2-(5-Fluoro-1-methylindol-3-yl)ethylamine
Description
Historical Context and Significance of Fluorinated Indole (B1671886) Derivatives in Chemical and Biological Research
The deliberate incorporation of fluorine into organic molecules, a practice that gained significant traction in the mid-20th century, has revolutionized pharmaceutical and agrochemical research. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for biological targets. nih.gov
In the context of indole derivatives, fluorination has been a widely employed strategy to enhance their therapeutic potential. The electron-withdrawing nature of fluorine can alter the electron density of the indole ring, influencing its reactivity and interaction with biological macromolecules. Historically, the synthesis of fluorinated indoles has been a subject of considerable interest, with researchers developing various methods to introduce this halogen into the indole scaffold. These efforts have led to the discovery of numerous fluorinated indole-containing compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Overview of Indole Ethylamines as a Research Scaffold
The indole ethylamine (B1201723) framework is a cornerstone in the design of compounds targeting the central nervous system, among other biological systems. This scaffold is the basic structure of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) and numerous other psychoactive tryptamines. As such, derivatives of indole ethylamine have been extensively investigated for their interactions with various receptors, particularly serotonin (5-HT) receptors. nih.govsemanticscholar.org
The versatility of the indole ethylamine scaffold lies in its amenability to chemical modification at several positions: the indole nitrogen, the ethylamine side chain, and various positions on the benzene (B151609) and pyrrole (B145914) rings of the indole nucleus. These modifications allow for the fine-tuning of a compound's pharmacological profile, leading to the development of agents with specific receptor subtype selectivity and desired functional activity (agonist, antagonist, or partial agonist).
Research Landscape and Academic Importance of 2-(5-Fluoro-1-methylindol-3-yl)ethylamine
Despite the rich history and proven utility of both fluorinated indoles and the indole ethylamine scaffold, a comprehensive review of the scientific literature reveals a notable scarcity of specific, in-depth research focused exclusively on this compound. While the compound is listed in the catalogs of several chemical suppliers, indicating its availability for research purposes, dedicated academic studies detailing its synthesis, biological activity, and potential applications are not readily found in the public domain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃FN₂ | purdue.educhemspider.com |
| Molecular Weight | 192.24 g/mol | purdue.educhemspider.com |
Table 2: Compound Names
| Systematic Name |
| This compound |
| 5-Fluoro-1-methyl-3-(2-aminoethyl)indole |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-fluoro-1-methylindol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c1-14-7-8(4-5-13)10-6-9(12)2-3-11(10)14/h2-3,6-7H,4-5,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAKGPUYPVGGNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)F)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
The ¹H NMR spectrum of 2-(5-Fluoro-1-methylindol-3-yl)ethylamine would be expected to exhibit characteristic signals corresponding to each unique proton in the molecule. The N-methyl group on the indole (B1671886) ring would appear as a sharp singlet, while the protons of the ethylamine (B1201723) side chain would present as two triplets. The aromatic protons on the indole ring would show complex splitting patterns due to proton-proton and proton-fluorine couplings.
Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms. The fluorine atom at the C5 position significantly influences the chemical shifts of nearby carbons, a key diagnostic feature.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| N1-CH₃ | ~3.7 (s) | ~33 |
| C2-H | ~7.0 (s) | ~128 |
| C4-H | ~7.5 (dd) | ~110 (d) |
| C5 | - | ~158 (d) |
| C6-H | ~6.9 (td) | ~110 (d) |
| C7-H | ~7.2 (d) | ~125 |
| Cα-H₂ | ~3.0 (t) | ~25 |
| Cβ-H₂ | ~2.9 (t) | ~40 |
Note: Predicted values are based on analogous structures. s=singlet, d=doublet, t=triplet, dd=doublet of doublets, td=triplet of doublets. Couplings to ¹⁹F are expected.
To unambiguously assign these signals and confirm connectivity, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show a clear cross-peak between the Cα and Cβ protons of the ethylamine side chain, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbon atoms. It would be used to definitively assign the chemical shifts for each C-H pair, such as linking the N-methyl proton signal to the N-methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the entire molecular structure. Key HMBC correlations would be observed from the N-methyl protons to carbons C2 and C7a, and from the Cα protons to carbons C2 and C3 of the indole ring, confirming the position of the side chain.
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Studies
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns upon ionization.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (molecular formula C₁₁H₁₃FN₂), the calculated exact mass is 192.1063 g/mol . chemspider.com An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition.
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to produce fragment ions. The fragmentation of tryptamine (B22526) derivatives is well-understood and typically dominated by cleavage of the bond between the α and β carbons of the side chain.
For this compound, the primary fragmentation pathway is the cleavage of the Cα-Cβ bond, leading to the formation of a stable immonium ion. This results in a characteristic base peak in the spectrum.
Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |
| 192.1 | [M+H]⁺ (Molecular Ion) | Parent Molecule |
| 162.1 | 5-Fluoro-1-methyl-3-methylideneimmonium | Loss of CH₂NH₂ |
This predictable fragmentation is a key identifier for the 3-ethylamine-indole substructure. wvu.edumiamioh.edu
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
These spectroscopic methods provide information about the functional groups present and the electronic conjugation within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. Key expected peaks include N-H stretching vibrations from the primary amine (around 3300-3400 cm⁻¹), C-H stretching from the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching from the indole ring (around 1450-1600 cm⁻¹), and a strong C-F stretching band (around 1100-1250 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is characterized by the electronic transitions within the indole chromophore. The compound would be expected to show strong absorbance in the UV region, typically with a maximum (λmax) around 220 nm and another distinct shoulder or peak around 280-290 nm, which is characteristic of the substituted indole ring system.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal evidence of a molecule's absolute configuration, bond lengths, bond angles, and intermolecular interactions in the solid state. For the compound this compound, a single-crystal X-ray diffraction study would be essential to unambiguously establish its atomic connectivity and spatial arrangement.
As of the current literature review, a specific crystal structure for this compound has not been publicly reported. However, analysis of closely related indole derivatives and substituted tryptamines through X-ray crystallography provides a strong basis for predicting its likely solid-state characteristics.
In a hypothetical crystallographic study, a suitable single crystal of this compound would be grown and irradiated with a focused X-ray beam. The resulting diffraction pattern is then meticulously analyzed to generate an electron density map, from which the positions of individual atoms can be resolved.
Key structural insights that would be gained from such an analysis include:
Absolute Configuration: For chiral molecules, X-ray crystallography can determine the absolute stereochemistry (R or S configuration) if a chiral center is present.
Intermolecular Interactions: The crystal packing is dictated by non-covalent interactions such as hydrogen bonding (e.g., between the amine group and the fluorine atom or nitrogen of an adjacent molecule), π-π stacking of the indole rings, and van der Waals forces. These interactions are fundamental to the stability of the crystal lattice.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/System | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell. |
| Z (Molecules per unit cell) | 2, 4, or 8 | Indicates the number of molecules in the asymmetric unit. |
| Key Torsion Angles (°) | C2-C3-Cα-Cβ, C3-Cα-Cβ-N | Defines the orientation of the ethylamine side chain relative to the indole ring. |
| Hydrogen Bond Geometries | N-H···N, N-H···F | Details the specific intermolecular interactions that stabilize the crystal structure. |
This table is illustrative and based on typical findings for similar small organic molecules. Actual values would need to be determined experimentally.
Conformational Analysis using Spectroscopic and Computational Methods
The biological activity of a molecule is often intrinsically linked to its conformational flexibility and the specific three-dimensional shapes it can adopt. For this compound, understanding the conformational landscape of its ethylamine side chain is crucial. This is typically achieved through a combination of spectroscopic techniques and computational modeling.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for conformational analysis in solution. By measuring nuclear Overhauser effects (NOEs) and scalar coupling constants (J-values), it is possible to deduce through-space proximities of atoms and dihedral angles along the rotatable bonds of the side chain. For related tryptamine structures, NMR studies have been instrumental in identifying the predominant conformers in solution. researchgate.net
Computational Methods:
Computational chemistry provides powerful insights into the relative energies and geometries of different conformers. Methods such as Density Functional Theory (DFT) are commonly employed to perform conformational searches and calculate the potential energy surface of the molecule. mdpi.com These studies help to identify low-energy, stable conformers and the energy barriers between them.
For tryptamine and its derivatives, the conformation is primarily defined by the torsion angles around the Cα-Cβ and C3-Cα bonds of the ethylamine side chain. The orientation of the terminal amino group can be described as gauche or anti (eclipsed) relative to the indole ring. researchgate.net Computational studies on tryptamine itself have shown that multiple stable conformers exist within a small energy range. researchgate.net
The presence of substituents on the indole ring and the nitrogen atom, as in this compound, is expected to influence the conformational equilibrium. The 5-fluoro substituent may introduce subtle electronic effects or weak intramolecular interactions that could favor specific orientations. The N-methyl group on the indole ring primarily adds steric bulk.
Table 2: Predicted Low-Energy Conformers and Dihedral Angles for Tryptamine Derivatives
| Conformer Type | Torsion Angle τ1 (C2-C3-Cα-Cβ) | Torsion Angle τ2 (C3-Cα-Cβ-N) | Relative Energy (kcal/mol) | Description |
| Gauche | ~±90° | ~±60° | 0 (Global Minimum) | The ethylamine side chain is folded back towards the indole ring. This is often the most stable conformer. |
| Anti | ~±90° | ~180° | 0.5 - 1.5 | The ethylamine side chain is extended away from the indole ring. |
| Eclipsed | ~0° or ~180° | ~±60° or ~180° | > 2.0 | Higher energy conformers that are typically less populated. |
Note: This table represents generalized data for tryptamine derivatives based on computational studies. nih.govresearchgate.net The specific values for this compound would require a dedicated computational study.
Mechanistic Biological Investigations of 2 5 Fluoro 1 Methylindol 3 Yl Ethylamine in Research Models
Receptor Binding and Selectivity Profiles in In Vitro Systems
The initial step in characterizing a novel psychoactive compound involves determining its binding affinity for a range of neurotransmitter receptors. This is typically achieved through radioligand binding assays, where the compound of interest competes with a radioactively labeled ligand known to bind to a specific receptor. The resulting data, often expressed as an inhibition constant (Kᵢ), indicates the compound's potency at that receptor.
Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2C)
Serotonin receptors are a primary target for many indolylethylamine derivatives. Key subtypes include:
5-HT1A Receptor: Often associated with anxiolytic and antidepressant effects.
5-HT2A Receptor: A key target for classic psychedelic compounds.
5-HT2C Receptor: Involved in the regulation of mood, appetite, and reward.
A comprehensive search of scientific databases did not yield any published Kᵢ values for the binding of 2-(5-Fluoro-1-methylindol-3-yl)ethylamine to 5-HT1A, 5-HT2A, 5-HT2C, or other serotonin receptor subtypes.
Interactions with Other Neurotransmitter Receptors (e.g., Dopamine (B1211576) Receptors)
To understand the full pharmacological profile and potential side effects, compounds are also screened against other major neurotransmitter systems, such as the dopamine receptor family (e.g., D₁, D₂, D₃). No binding affinity data for this compound at dopamine receptors has been reported in the available literature.
Agonist/Antagonist Characterization
Beyond binding affinity, functional assays are crucial to determine whether a compound activates (agonist), blocks (antagonist), or has a more complex effect (e.g., partial agonist, inverse agonist) at a given receptor. These assays often measure downstream signaling events, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production.
There are no published functional assay data to characterize this compound as an agonist or antagonist at any serotonin or dopamine receptor subtype.
Enzymatic Interaction and Metabolism Studies
Understanding how a compound is metabolized is critical for predicting its duration of action and potential for drug-drug interactions. Key enzymes in the metabolism of many psychoactive compounds include Monoamine Oxidase (MAO) and Cytochrome P450 (CYP) enzymes.
Monoamine Oxidase (MAO) Inhibition/Substrate Profiling
MAO enzymes (MAO-A and MAO-B) are responsible for breaking down monoamine neurotransmitters. Some compounds can inhibit these enzymes, leading to increased levels of neurotransmitters. Assays are performed to determine if a compound acts as an inhibitor or a substrate for MAO-A and MAO-B.
No studies were found that investigated the potential for this compound to inhibit or serve as a substrate for either MAO-A or MAO-B.
Cytochrome P450 (CYP) Metabolism Pathways in Microsomal or Cellular Systems
The CYP450 superfamily of enzymes, particularly isoforms like CYP2D6 and CYP3A4, are responsible for the metabolism of a vast number of drugs. In vitro studies using human liver microsomes or recombinant CYP enzymes are used to identify the specific enzymes involved in a compound's breakdown.
The metabolic fate of this compound, including the identification of its metabolic pathways and the specific CYP isoforms involved, has not been documented in the scientific literature.
Cellular and Subcellular Mechanism of Action Studies
There is currently no available research data detailing the cellular and subcellular effects of this compound.
Modulation of Intracellular Signaling Pathways (e.g., G-protein coupled receptor signaling, second messenger systems)
No studies were found that investigated the interaction of this compound with G-protein coupled receptors (GPCRs) or its influence on the activity of second messenger systems such as cyclic adenosine (B11128) monophosphate (cAMP) or the phosphoinositide pathway. Therefore, its profile as a potential agonist, antagonist, or allosteric modulator at any specific receptor remains uncharacterized.
Ligand-Biased Signaling and Functional Selectivity
Given the absence of primary research on its interaction with receptors, there is no information regarding whether this compound exhibits ligand-biased signaling. The concept of functional selectivity, where a ligand preferentially activates one signaling pathway over another at the same receptor, has not been explored for this compound.
In Vivo Neurochemical and Behavioral Research in Animal Models (Mechanistic Focus)
No in vivo studies in animal models have been published that focus on the neurochemical or electrophysiological effects of this compound.
Neurotransmitter Release and Reuptake Modulation
There is no data available from in vivo microdialysis or other neurochemical techniques to indicate how this compound might modulate the release or reuptake of key neurotransmitters such as serotonin, dopamine, or norepinephrine (B1679862) in any brain region.
Neuronal Activity and Electrophysiological Studies
No electrophysiological studies, such as in vivo single-unit recordings or in vitro patch-clamp experiments, have been conducted to determine the effects of this compound on neuronal firing rates, membrane potential, or ion channel conductance.
The lack of published research prevents a scientific discussion on the mechanistic biological properties of this compound. The compound remains uncharacterized in the public scientific domain regarding its cellular, subcellular, and neurochemical actions. Therefore, no data tables or a list of mentioned compounds can be provided.
Behavioral Phenotyping Relevant to Receptor Engagement (e.g., Head-Twitch Response as a 5-HT2A indicator, not therapeutic)
The head-twitch response (HTR) in rodents is a rapid, involuntary rotational shake of the head. This behavior is a well-established and specific in vivo assay for the functional activity of serotonin 2A (5-HT2A) receptor agonists. The induction of HTR is considered a reliable behavioral proxy for 5-HT2A receptor engagement in the brain. It is important to note that while this response is used to study compounds with hallucinogenic potential, the HTR itself is a behavioral indicator of a specific receptor interaction and not a direct measure of hallucinogenic effects or therapeutic potential.
Research into various tryptamine (B22526) derivatives has demonstrated that modifications to the chemical structure, such as fluorination and N-alkylation, can significantly influence their affinity and efficacy at the 5-HT2A receptor, and consequently, their ability to induce HTR. For instance, studies on a range of fluorinated tryptamines have generally shown that these compounds retain the ability to act as 5-HT2A agonists and elicit the head-twitch response.
In a study examining the effects of ring-fluorination on the pharmacology of hallucinogenic tryptamines, several fluorinated analogs of N,N-diethyltryptamine (DET), 4-hydroxy-N,N-dimethyltryptamine (psilocin), and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) were synthesized and evaluated. The findings indicated that fluorination generally had a minimal impact on the affinity and intrinsic activity at the 5-HT2A receptor.
While specific data for this compound is not available, a study on ring-substituted N,N-diallyltryptamine (DALT) analogs provides some relevant insights. This research investigated a series of DALT derivatives, including some with substitutions on the indole (B1671886) ring. The table below summarizes the head-twitch response data for a selection of these compounds.
| Compound | Head-Twitch Response (HTR) |
| DALT | Active |
| 2-Phenyl-DALT | Inactive |
| 5-Methoxy-2-methyl-DALT | Inactive |
| 5-Fluoro-2-methyl-DALT | Inactive |
| 7-Ethyl-DALT | Inactive |
| This table is based on data from studies on N,N-diallyltryptamine analogs and is provided for comparative purposes only. It does not include data for this compound. |
Interestingly, in this particular study, the compound 5-fluoro-2-methyl-DALT was found to be inactive in inducing the head-twitch response. nih.gov This suggests that the interplay of substitutions on the tryptamine scaffold is complex. The presence of a fluorine at the 5-position in conjunction with a methyl group at the 2-position and diallyl groups on the nitrogen atom resulted in a loss of HTR-inducing activity.
For this compound, the structural features include a fluorine atom at the 5-position, a methyl group on the indole nitrogen (position 1), and an ethylamine (B1201723) side chain. The N-methylation at position 1 and the specific ethylamine side chain are different from the 2-methyl and N,N-diallyl substitutions in the inactive compound mentioned above. These differences would be expected to alter the compound's pharmacological profile, including its interaction with the 5-HT2A receptor.
Without direct experimental evidence from HTR studies on this compound, it is not possible to definitively state its activity. However, based on the broader understanding of fluorinated tryptamines, it is a candidate for exhibiting 5-HT2A agonist activity, which would be testable through the head-twitch response assay. Further empirical research is necessary to characterize its specific behavioral phenotype and confirm its engagement with the 5-HT2A receptor in vivo.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Indole (B1671886) Nucleus Substitution on Biological Activity
The indole nucleus of tryptamines is a key pharmacophoric element, and substitutions at various positions can dramatically alter a compound's affinity and selectivity for different receptors. In the case of 2-(5-Fluoro-1-methylindol-3-yl)ethylamine, two critical substitutions, a fluorine atom at the 5-position and a methyl group at the N1-position, play pivotal roles in defining its pharmacological character.
Role of Fluorine at Position 5 on Receptor Affinity and Selectivity
The introduction of a fluorine atom at the 5-position of the indole ring has been a strategic modification in the design of tryptamine (B22526) derivatives. Fluorine's high electronegativity and relatively small size can influence the electronic properties of the indole ring system and its interactions with receptor binding pockets.
Studies on a series of fluorinated N,N-dimethyltryptamine (DMT) analogs have shown that fluorination generally has a modest effect on affinity for the 5-HT2A and 5-HT2C receptors. wikipedia.org However, it often leads to a reduction in affinity for the 5-HT1A receptor, thereby enhancing selectivity for the 5-HT2A/2C subtypes over the 5-HT1A receptor. wikipedia.org For instance, 5-fluorotryptamine (5-FT) exhibits known affinity for both 5-HT1A and 5-HT2A receptors. wikipedia.org
The position of the fluorine atom is a critical determinant of its pharmacological impact. wikipedia.org In the context of 5-fluorotryptamine, the size and electronegativity at this position are crucial for efficient receptor function. nih.gov Research on 5-HT3A receptors has revealed that while 5-fluorotryptamine is a partial agonist, the substitution at the 5-position plays a critical role in the conformational changes that lead to channel opening. nih.gov
The following interactive table summarizes the comparative affinity of fluorinated and non-fluorinated tryptamines at various serotonin (B10506) receptors, illustrating the impact of the 5-fluoro substitution.
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |
|---|---|---|---|
| N,N-Dimethyltryptamine (DMT) | 184 | 108 | - |
| 5-Fluoro-N,N-dimethyltryptamine (5-F-DMT) | - | - | - |
| 5-Fluorotryptamine (5-FT) | 18 | 6.0–3,908 | 3.72 |
Note: A hyphen (-) indicates that specific data for this compound at this receptor was not available in the searched literature. The range for 5-FT at 5-HT2A reflects the variability reported in the literature. wikipedia.org
Influence of N1-Methylation on Molecular Recognition
Methylation at the N1 position of the indole ring is another significant structural modification that influences the pharmacological profile of tryptamines. This substitution can affect the molecule's interaction with metabolic enzymes and its binding orientation within the receptor.
Ethylamine (B1201723) Side Chain Modifications and their Pharmacological Consequences
The ethylamine side chain of tryptamines is a crucial component for receptor interaction, and modifications to this chain can lead to profound changes in pharmacological activity. These modifications include alterations to the length of the chain, substitution on the alpha or beta carbons, and substitution on the terminal amine.
Structural modifications to the tryptamine side chain are known to enhance receptor selectivity and metabolic stability, which can improve therapeutic efficacy. nih.gov For example, the introduction of an alpha-methyl group, as seen in 5-fluoro-α-methyltryptamine (5-F-αMT), contributes to its specific pharmacological profile as a serotonin-norepinephrine-doping releasing agent and a 5-HT2A receptor agonist. scispace.com This modification can also increase resistance to metabolism by monoamine oxidase (MAO). wikipedia.org
Substitutions on the terminal amine, such as the N-methyl group in the parent compound of this article, also significantly influence receptor affinity. Generally, increasing the bulk of the N-alkyl substituents can alter the selectivity profile.
Comparative SAR Analysis with Related Indole Ethylamine and Tryptamine Derivatives
To better understand the pharmacological profile of this compound, it is useful to compare its structural features with those of other well-characterized tryptamine derivatives.
| Feature | Tryptamine | 5-Fluorotryptamine | N-Methyltryptamine | This compound |
| 5-Position | Hydrogen | Fluorine | Hydrogen | Fluorine |
| N1-Position | Hydrogen | Hydrogen | Hydrogen | Methyl |
| Terminal Amine | Primary | Primary | Secondary | Secondary |
The combination of a 5-fluoro group and N1-methylation in this compound is expected to produce a unique pharmacological profile. Based on the SAR of related compounds, the 5-fluoro substitution likely modulates the affinity and selectivity for various 5-HT receptor subtypes, potentially enhancing 5-HT2A/2C selectivity over 5-HT1A. wikipedia.org The N1-methylation may further refine this profile and influence its metabolic stability.
Pharmacophore Development and Refinement for Target Interactions
Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For tryptamine derivatives, pharmacophore models for interaction with serotonin receptors, particularly the 5-HT2A receptor, have been developed.
These models typically include key features such as a protonatable amine, an aromatic or hydrophobic region corresponding to the indole ring system, and specific hydrogen bond donor and acceptor sites. The substitutions on the indole ring and the ethylamine side chain of this compound would contribute to the refinement of these pharmacophore models.
The 5-fluoro group, for instance, can alter the electrostatic potential of the indole ring, influencing its interaction with complementary residues in the receptor binding pocket. The N1-methyl group adds a hydrophobic feature that can also contribute to binding affinity. Molecular docking simulations of tryptamine derivatives with serotonin receptors have identified key amino acid residues within the binding pocket that are crucial for ligand recognition and activation. nih.gov
By systematically studying the effects of these substitutions, researchers can refine existing pharmacophore models to design new ligands with enhanced affinity, selectivity, and desired functional activity at specific serotonin receptor subtypes.
Advanced Analytical Techniques for Research and Characterization
Chromatographic Methods for Purity Assessment and Quantification
Chromatography is a cornerstone for the separation and quantification of 2-(5-Fluoro-1-methylindol-3-yl)ethylamine from complex mixtures. The choice of method depends on the required sensitivity, resolution, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of tryptamine (B22526) derivatives. japsonline.comresearchgate.net For this compound, reversed-phase HPLC is typically the method of choice, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. japsonline.comnih.gov The separation of tryptamines can be achieved using either isocratic or gradient elution, depending on the complexity of the sample. japsonline.com
UV Detection: The indole (B1671886) nucleus of the compound allows for strong ultraviolet (UV) absorbance. Analysis is commonly performed by monitoring the eluent at a wavelength around 280 nm, which is characteristic for many indole derivatives. japsonline.comresearchgate.net HPLC with UV detection is a robust method for purity assessment and quantification in relatively clean samples. nih.gov
Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection is employed. Indoleamines, including tryptamine and its analogs, are naturally fluorescent or can be derivatized to enhance their fluorescent properties. nih.govnih.govnih.gov The native fluorescence of the indole ring allows for detection at low concentrations, with typical excitation wavelengths around 280-290 nm and emission wavelengths around 330-360 nm. nih.govnih.gov This makes HPLC with fluorescence detection particularly suitable for trace-level quantification in biological research samples. nih.gov
Table 1: Typical HPLC Parameters for Tryptamine Analog Analysis
| Parameter | Typical Setting | Rationale for this compound |
|---|---|---|
| Column | Reversed-Phase C18, 5 µm | Effective for separating moderately polar compounds like tryptamines. |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., ammonium (B1175870) formate, phosphate (B84403) buffer) nih.govgnest.org | Allows for good resolution and peak shape of amine-containing compounds. |
| Elution | Isocratic or Gradient japsonline.com | Gradient elution is often preferred for complex samples to resolve multiple components. |
| Flow Rate | 0.8 - 1.5 mL/min japsonline.comwiley.com | Standard flow rates for analytical scale columns. |
| Detection (UV) | ~280 nm japsonline.com | Corresponds to the UV absorbance maximum of the indole chromophore. |
| Detection (Fluorescence) | Excitation: ~290 nm, Emission: ~340 nm nih.gov | Provides high sensitivity and selectivity for the indole structure. |
Gas Chromatography (GC) is another powerful technique for the analysis of volatile or semi-volatile compounds. For tryptamines like this compound, derivatization (e.g., with trimethylsilyl (B98337) (TMS) agents) is often necessary to increase volatility and improve chromatographic peak shape. researchgate.net
Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and responds to virtually all carbon-containing analytes. While it is robust and provides a linear response over a wide range, it is not selective. Its response to the target compound would be proportional to the number of carbon atoms, but it would also detect any other organic impurities present in the sample.
Nitrogen-Phosphorus Detector (NPD): The NPD is highly selective for compounds containing nitrogen and phosphorus. scioninstruments.comnih.gov Since this compound contains two nitrogen atoms, the NPD offers significantly higher sensitivity (approximately 100,000 times greater for nitrogen compounds than for hydrocarbons) and selectivity compared to the FID. srigc.com This makes GC-NPD an excellent choice for quantifying the compound in complex matrices where interferences from non-nitrogenous compounds are a concern. osti.govresearchgate.net The detector operates by using a heated alkali salt bead that promotes the selective ionization of nitrogen-containing compounds. srigc.com
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing columns packed with smaller particles (typically sub-2 µm), UPLC systems can operate at higher pressures, leading to dramatically increased resolution, sensitivity, and speed of analysis. nih.gov For the analysis of indole derivatives, UPLC provides sharper and narrower peaks, allowing for better separation of closely related compounds and a lower limit of detection (LOD). nih.govnih.gov A UPLC method coupled with a suitable detector can provide more accurate and precise measurements for this compound compared to standard HPLC. nih.gov
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are indispensable for the comprehensive analysis of chemical compounds in research settings.
Combining chromatography with tandem mass spectrometry (MS/MS) provides the ultimate in selectivity and sensitivity for analytical research.
LC-MS/MS: This technique is a powerful tool for detecting and quantifying tryptamines and their metabolites in complex biological samples. nih.govnih.gov The liquid chromatograph (LC or UPLC) separates the parent compound from its metabolites and matrix components. The separated molecules are then ionized (typically via ESI) and analyzed by a tandem mass spectrometer. By using Multiple Reaction Monitoring (MRM), the instrument can be set to detect a specific precursor ion (the molecular ion of the target compound) and its characteristic product ions, providing exceptional selectivity and very low detection limits. rsc.org This is crucial for identifying and quantifying potential metabolites of this compound in in vitro or in vivo research studies. nih.gov
GC-MS/MS: Similar to LC-MS/MS, GC-MS/MS offers high sensitivity and selectivity. It is particularly useful for identifying structural isomers, which can be challenging to differentiate by LC-MS alone. researchgate.net After separation on the GC column, the compound is ionized (typically by electron ionization, EI) and fragmented. Tandem MS allows for the selection of a specific fragment ion and its further fragmentation, providing detailed structural information. This method is well-suited for trace analysis and confirming the identity of the compound and its metabolites in research samples. japsonline.comresearchgate.netnih.gov
Electrospray Ionization (ESI) is a soft ionization technique that is ideal for analyzing polar and thermally fragile molecules like tryptamine derivatives. nih.gov
Molecular Weight Confirmation: ESI-MS typically generates protonated molecular ions ([M+H]⁺) with minimal fragmentation. southernforensic.orgresearchgate.net For this compound (molecular formula C₁₁H₁₃FN₂), the expected mass-to-charge ratio (m/z) for the protonated molecule would be readily observed, allowing for unambiguous confirmation of its molecular weight.
Structural Confirmation: When coupled with tandem mass spectrometry (ESI-MS/MS), detailed structural information can be obtained. Collision-Induced Dissociation (CID) of the selected [M+H]⁺ ion generates a characteristic fragmentation pattern. southernforensic.org For tryptamines, a common and diagnostic fragmentation involves the cleavage of the Cα-Cβ bond of the ethylamine (B1201723) side chain, resulting in the formation of a stable iminium ion. researchgate.netmdpi.com The specific fragmentation pattern for this compound would serve as a fingerprint for its structural confirmation. southernforensic.org
Table 2: Expected ESI-MS Fragmentation for this compound
| Ion | Description | Expected m/z |
|---|---|---|
| [M+H]⁺ | Protonated Molecular Ion | 209.11 |
| [M+H - C₂H₅N]⁺ | Loss of the terminal ethylamine group via β-cleavage | 164.06 |
| [CH₂=NHCH₃]⁺ | Iminium ion from side-chain cleavage (α-cleavage) | Not applicable due to primary amine |
| [C₉H₇FN]⁺ | Fragment corresponding to the fluorinated methylindole ring | 164.06 |
Sample Preparation Strategies for Biological Matrices in Research (e.g., SPE, LLE)
The accurate quantification of this compound in biological matrices such as blood, plasma, and urine is crucial for metabolism and pharmacokinetic studies. However, the complex nature of these matrices, containing proteins, salts, lipids, and other endogenous substances, necessitates extensive sample cleanup prior to analysis to minimize matrix effects and ensure reliable results. The primary methods employed for the extraction and purification of small molecule drugs like this compound from biological samples are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE)
LLE is a conventional and widely used technique for sample preparation. It operates on the principle of partitioning the analyte of interest between two immiscible liquid phases. For the extraction of this compound, an organic solvent that is immiscible with water is chosen to selectively extract the compound from the aqueous biological matrix.
The selection of the organic solvent is critical and depends on the polarity and pH of the sample. Given the basic nature of the ethylamine side chain, adjusting the pH of the biological sample to a basic pH (typically > 9) will deprotonate the amine group, rendering the molecule less polar and more soluble in organic solvents.
Commonly used organic solvents for the LLE of amine-containing compounds include:
Ethyl acetate (B1210297)
Dichloromethane
Methyl tert-butyl ether (MTBE)
A mixture of hexane (B92381) and isoamyl alcohol
The general procedure for LLE involves vortexing the biological sample with the selected organic solvent, followed by centrifugation to separate the two phases. The organic layer containing the analyte is then collected, and the solvent is evaporated. The resulting residue is reconstituted in a suitable solvent for subsequent chromatographic analysis. While LLE is a relatively simple and inexpensive method, it can be labor-intensive, time-consuming, and may result in the co-extraction of interfering substances.
Solid-Phase Extraction (SPE)
SPE has become a popular alternative to LLE due to its higher selectivity, reduced solvent consumption, and potential for automation. SPE utilizes a solid sorbent packed into a cartridge or a 96-well plate to retain the analyte from the liquid sample. The choice of sorbent is paramount for achieving efficient extraction. For a compound like this compound, which possesses both nonpolar (indole ring) and polar/ionizable (ethylamine) functionalities, several types of SPE sorbents can be considered.
Reversed-Phase (RP) SPE : Sorbents such as C18 or C8 are nonpolar and retain analytes through hydrophobic interactions. The indole ring of the compound would strongly interact with these sorbents.
Cation-Exchange SPE : These sorbents contain negatively charged functional groups (e.g., sulfonic acid or carboxylic acid) that can retain the positively charged ethylamine group (at acidic to neutral pH).
Mixed-Mode SPE : These sorbents combine both reversed-phase and ion-exchange functionalities, offering high selectivity for compounds with both hydrophobic and ionizable groups. A mixed-mode cation-exchange (MCX) sorbent would be particularly suitable.
The SPE process typically involves four steps:
Conditioning : The sorbent is activated with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to ensure proper interaction with the sample.
Loading : The pre-treated biological sample is passed through the sorbent. The analyte and some endogenous compounds are retained on the sorbent.
Washing : The sorbent is washed with a specific solvent to remove interfering substances while the analyte of interest remains bound.
Elution : A different solvent is used to disrupt the interaction between the analyte and the sorbent, allowing the purified analyte to be collected.
The following table provides a hypothetical comparison of LLE and SPE methods for the extraction of this compound from human plasma.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange |
| Principle | Partitioning between two immiscible liquids | Selective retention on a solid sorbent |
| Sample Pre-treatment | pH adjustment to > 9 | pH adjustment to < 6 |
| Extraction Solvent/Sorbent | Methyl tert-butyl ether (MTBE) | Mixed-Mode Cation Exchange (MCX) Polymer |
| Wash Step | Not applicable | 1. Acidic wash (e.g., 0.1M HCl) 2. Organic wash (e.g., Methanol) |
| Elution Solvent | Not applicable | 5% Ammonium Hydroxide in Methanol |
| Recovery | 75-90% | > 90% |
| Matrix Effect | Moderate to High | Low |
| Solvent Consumption | High | Low |
| Automation Potential | Low | High |
| Throughput | Low | High |
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Content Determination
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity and content of chemical substances without the need for a specific reference standard of the analyte itself. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By co-dissolving a known amount of a certified internal standard with a known amount of the sample in an appropriate deuterated solvent, the purity of the analyte can be accurately calculated.
For this compound, both ¹H qNMR and ¹⁹F qNMR can be employed for purity and content determination.
¹H qNMR
In ¹H qNMR, specific proton signals of this compound that are well-resolved from other signals in the molecule and from any potential impurities are selected for integration. The purity is then calculated by comparing the integral of the analyte's signal to the integral of a signal from a certified internal standard of known purity and concentration.
Key considerations for ¹H qNMR analysis include:
Selection of Internal Standard : The internal standard should have a simple ¹H NMR spectrum with at least one signal that does not overlap with any signals from the analyte or residual solvent. It should also be stable, non-volatile, and soluble in the same deuterated solvent as the analyte. Examples of common internal standards include maleic acid, dimethyl sulfone, and 1,4-dinitrobenzene.
Solvent Selection : A suitable deuterated solvent that dissolves both the analyte and the internal standard is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ could be appropriate choices.
Acquisition Parameters : To ensure accurate quantification, a long relaxation delay (D1) is crucial to allow for complete relaxation of all relevant nuclei between scans. A typical D1 value is at least 5 times the longest T₁ relaxation time of the signals being integrated.
The purity of this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
I_analyte and I_IS are the integral values of the signals for the analyte and internal standard, respectively.
N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and internal standard.
M_analyte and M_IS are the molar masses of the analyte and internal standard.
m_analyte and m_IS are the masses of the analyte and internal standard.
P_IS is the purity of the internal standard.
¹⁹F qNMR
Given the presence of a fluorine atom in the molecule, ¹⁹F qNMR offers a highly specific and sensitive method for quantification. rsc.orgnih.gov The advantages of ¹⁹F qNMR include a wide chemical shift range, which often leads to better signal separation, and the absence of background signals in most samples, simplifying the spectrum. rsc.orgacgpubs.org
The principles of ¹⁹F qNMR are similar to ¹H qNMR, requiring a fluorine-containing internal standard. A suitable internal standard would be a compound with a simple ¹⁹F NMR spectrum and a chemical shift that is well-separated from the analyte's fluorine signal. Trifluoroacetic acid or other simple fluorinated compounds can be used. nih.gov
The following table outlines a hypothetical set of parameters for the qNMR analysis of this compound.
| Parameter | ¹H qNMR | ¹⁹F qNMR |
| Instrument | 400 MHz NMR Spectrometer | 400 MHz NMR Spectrometer with ¹⁹F capability |
| Analyte Signal | Aromatic protons or N-methyl protons | Single fluorine signal on the indole ring |
| Internal Standard | Maleic Acid | Trifluoroacetic Acid |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Analyte Concentration | ~10 mg/mL | ~10 mg/mL |
| Internal Standard Conc. | ~5 mg/mL | ~5 mg/mL |
| Relaxation Delay (D1) | 30 s | 30 s |
| Number of Scans | 16 | 64 |
| Pulse Angle | 90° | 90° |
| Estimated Purity | 98.5 ± 0.5% | 98.7 ± 0.3% |
The use of qNMR provides an absolute and direct measure of purity, which is essential for the characterization of research compounds and for establishing accurate concentrations in various in vitro and in vivo studies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(5-Fluoro-1-methylindol-3-yl)ethylamine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves coupling fluorinated indole precursors with ethylamine derivatives. For example, analogous compounds like 2-(2-fluorophenyl)ethylamine are synthesized via nucleophilic substitution or reductive amination under controlled pH and temperature . Optimization may include:
- Catalyst selection : Use of palladium catalysts for fluorine retention during coupling.
- Solvent systems : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature control : Maintaining ≤80°C to prevent decomposition of the indole core .
- Purity assessment : Post-synthesis purification via column chromatography (silica gel, methanol/dichloromethane gradient) and validation by HPLC (>95% purity) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : A multi-technique approach is essential:
- NMR spectroscopy : H and C NMR to verify indole ring substitution patterns and ethylamine linkage. Fluorine’s electron-withdrawing effect causes distinct deshielding in aromatic protons .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with fluorine presence.
- X-ray crystallography : For unambiguous confirmation, as demonstrated in structurally similar indole derivatives (e.g., methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate) .
Advanced Research Questions
Q. How does fluorine substitution at the 5-position of the indole ring influence the compound’s binding affinity to serotonin receptors or other neurological targets?
- Methodological Answer : Fluorine’s electronegativity enhances hydrogen bonding and hydrophobic interactions. Comparative studies can be designed as follows:
- Radioligand binding assays : Use H-labeled 5-HT or 5-HT receptor ligands to measure displacement efficacy.
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to analyze fluorine’s role in binding pocket interactions .
- SAR analysis : Compare with non-fluorinated analogs (e.g., 2-(1-methylindol-3-yl)ethylamine) to isolate fluorine’s contribution .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound across different assay systems?
- Methodological Answer : Discrepancies may arise from assay sensitivity or off-target effects. Approaches include:
- Dose-response standardization : Use IC/EC curves across multiple concentrations (e.g., 1 nM–100 µM).
- Orthogonal assays : Validate enzyme inhibition (e.g., monoamine oxidase) via fluorometric and colorimetric methods .
- Cell-line specificity : Test in HEK293 vs. neuronal cells to assess receptor expression-dependent effects.
- Meta-analysis : Cross-reference data with structurally related compounds (e.g., 2-(7-fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine) to identify trends .
Q. How can researchers address the compound’s instability in aqueous buffers during in vitro experiments?
- Methodological Answer : Instability may result from hydrolysis or oxidation. Mitigation strategies:
- Buffer modification : Use phosphate-buffered saline (PBS) with 0.1% BSA to reduce non-specific binding.
- Temperature control : Store working solutions at 4°C and limit exposure to light (indoles are often photosensitive).
- Stabilizing agents : Add 1 mM ascorbic acid to minimize oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
